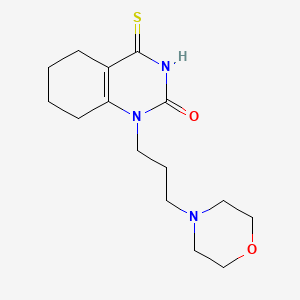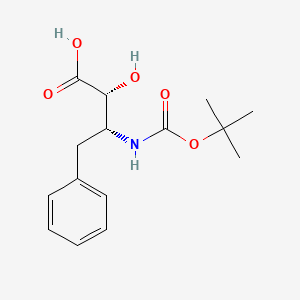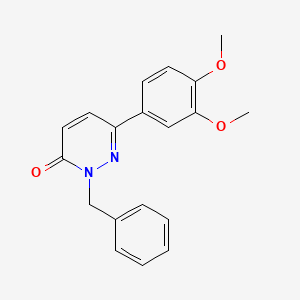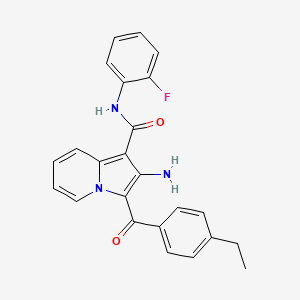
1-(3-morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-morpholinopropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C15H23N3O2S and its molecular weight is 309.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound is involved in the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which have been tested for their antimicrobial and anticonvulsant activities. These derivatives have shown broad spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, certain derivatives exhibited potent activities, indicating their potential as antimicrobial agents. This highlights the compound's role in developing new therapeutic agents against infectious diseases (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitumor Evaluation and Molecular Docking
A series of new morpholinylchalcones, derived from the compound, were synthesized and tested for their antitumor activities against human lung cancer and hepatocellular carcinoma cell lines. Some derivatives displayed promising activities, underscoring the potential of these compounds in cancer therapy. Additionally, computational studies supported their biological activity, further emphasizing their relevance in the discovery of new anticancer drugs (Muhammad et al., 2017).
Antileishmanial Activity
Derivatives with morpholine have been studied for their antileishmanial activities, demonstrating potential as antiparasitic agents. Specifically, compound II showed considerable antileishmanial activity, suggesting its usefulness in treating Leishmaniasis, a parasitic disease (Süleymanoğlu et al., 2018).
Antibacterial Activity
The synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and its derivatives has shown significant antibacterial activity against various bacterial strains. This discovery provides a foundation for developing new antibacterial agents to combat resistant bacterial infections (Osarumwense, 2022).
Propiedades
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c19-15-16-14(21)12-4-1-2-5-13(12)18(15)7-3-6-17-8-10-20-11-9-17/h1-11H2,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVUZGMEFWLCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2982866.png)
![5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-](/img/structure/B2982867.png)
![Ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2982868.png)


![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2982874.png)
![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2982881.png)
![2,4-dimethyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2982882.png)
![7-Oxo-6,7-dihydrothieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B2982883.png)
![2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2982884.png)
![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B2982885.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2982888.png)
